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Compound of Interest

Compound Name: 1,3,5-Trimethoxy-2-nitrobenzene

Cat. No.: B085831 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-Trimethoxybenzene (TMB), also known as phloroglucinol trimethyl ether, is a

highly activated aromatic compound due to the presence of three electron-donating methoxy

groups. Its high reactivity makes it susceptible to electrophilic aromatic substitution, particularly

nitration. The nitration of TMB can yield mono-, di-, or tri-nitro derivatives depending on the

reaction conditions and the nitrating agent used. These nitrated products serve as valuable

intermediates in the synthesis of various compounds, including energetic materials like 1,3,5-

triamino-2,4,6-trinitrobenzene (TATB).[1][2] This document provides detailed experimental

protocols for the nitration of 1,3,5-trimethoxybenzene, a summary of quantitative data from

different methods, and a workflow diagram for the synthesis process.

Data Presentation: Comparison of Nitration
Protocols
The following table summarizes various experimental conditions and outcomes for the nitration

of 1,3,5-trimethoxybenzene.
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Method
Referenc
e

Nitrating
Agent

Co-
reagent/S
olvent

Temperat
ure

Time Product Yield

Protocol

1[1]

Potassium

Nitrate

(KNO₃)

Sulfuric

Acid

(H₂SO₄)

5°C to

55°C

Not

specified

1,3,5-

Trimethoxy

-2,4,6-

trinitrobenz

ene

Not

explicitly

stated

Protocol

2[3]

Dinitrogen

Pentoxide

(N₂O₅)

Dichlorome

thane or

Acetonitrile

Low

temperatur

e

Not

specified

1,3,5-

Trimethoxy

-2,4,6-

trinitrobenz

ene

Modest

yields

Protocol 2

(variant)[3]

Dinitrogen

Pentoxide

(N₂O₅)

Acetonitrile

/ Sulfuric

Acid

Not

specified

Not

specified

1,3,5-

Trimethoxy

-2,4,6-

trinitrobenz

ene

45%

(recrystalliz

ed)

Protocol 2

(variant)[3]

Dinitrogen

Pentoxide

(N₂O₅)

Acetonitrile

/ Sodium

Fluoride

Not

specified

Not

specified

1,3,5-

Trimethoxy

-2,4-

dinitrobenz

ene

Major

product

Alternative

Route[2]

Potassium

Nitrate

(KNO₃) /

H₂SO₄ on

Phlorogluci

nol, then

Diazometh

ane

Sulfuric

Acid,

Diazometh

ane

Room

Temperatur

e

Not

specified

1,3,5-

Trimethoxy

-2,4,6-

trinitrobenz

ene

~93%

(overall)
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Protocol 1: Trinitration using Potassium Nitrate and
Sulfuric Acid
This protocol describes the synthesis of 1,3,5-trimethoxy-2,4,6-trinitrobenzene using a mixture

of potassium nitrate and sulfuric acid.[1]

Materials:

1,3,5-Trimethoxybenzene (TMB)

Potassium Nitrate (KNO₃)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Distilled Water

Ethyl Acetate

25 mL Round-bottom flask

Magnetic stirrer and stir bar

Cooling bath (ice-water)

Separatory funnel

Procedure:

Place concentrated sulfuric acid into a 25-mL round-bottom flask equipped with a magnetic

stirrer and a cooling bath.

Cool the flask to approximately 5°C.

With stirring, slowly add potassium nitrate (approximately 3 molar equivalents with respect to

TMB). Maintain the temperature below 10°C during the addition.

After the addition of potassium nitrate is complete, reduce the temperature of the mixture

back to 5°C.
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Slowly add 1,3,5-trimethoxybenzene (0.25 g, 1.49 mmol) to the reaction mixture. Ensure the

temperature does not exceed 15°C during this addition.[1]

Once the TMB addition is complete, increase the temperature of the reaction mixture to

55°C.[1]

After reaching 55°C, pour the solution in a single portion into 100 mL of distilled water, which

will cause the product to precipitate.

Transfer the resulting slurry to a separatory funnel.

Extract the product with ethyl acetate. The 1,3,5-trimethoxy-2,4,6-trinitrobenzene will

dissolve in the ethyl acetate layer.[1]

The ethyl acetate solution containing the product can then be used for subsequent reactions

or concentrated to isolate the solid product.

Protocol 2: Trinitration using Dinitrogen Pentoxide
(N₂O₅) with Sulfuric Acid
This method employs dinitrogen pentoxide in an organic solvent, with sulfuric acid present to

achieve higher conversion to the trinitro product.[3]

Materials:

1,3,5-Trimethoxybenzene (TMB)

Dinitrogen Pentoxide (N₂O₅) solution in acetonitrile

Sulfuric Acid (H₂SO₄)

Appropriate reaction vessel with cooling capabilities

Quenching solution (e.g., sodium bicarbonate solution)

Extraction solvent (e.g., dichloromethane)

Recrystallization solvent
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Procedure:

Dissolve 1,3,5-trimethoxybenzene in acetonitrile in a reaction vessel equipped with a stirrer

and cooling.

Cool the solution to the desired low temperature (e.g., 0°C).

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Slowly add a solution of N₂O₅ in acetonitrile to the reaction mixture. The stoichiometry should

be adjusted to favor trinitration (at least 3 equivalents of N₂O₅).

Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

Upon completion, carefully quench the reaction by pouring it into a cold, stirred solution of

sodium bicarbonate or sodium sulfite.

Extract the product into an organic solvent like dichloromethane.

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g.,

Na₂SO₄).

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization to yield pure 1,3,5-trimethoxy-2,4,6-

trinitrobenzene. A 45% yield of pure product was reported for this method.[3]

Caution: Nitrated organic compounds, especially polynitrated ones, can be explosive.[4]

Handle these materials with extreme care and use appropriate safety precautions, including

safety shields and personal protective equipment. Reactions should be conducted in a well-

ventilated fume hood.

Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the nitration of 1,3,5-

trimethoxybenzene using a mixed acid approach.
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Caption: General workflow for the nitration of 1,3,5-trimethoxybenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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